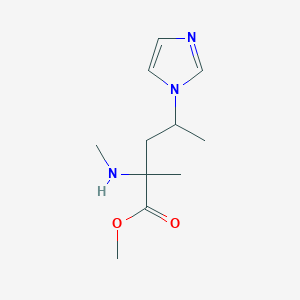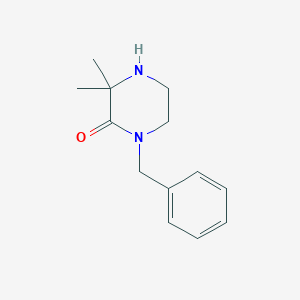
2-(3,4-Dimethoxyphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the piperidine ring. This structural motif is significant in medicinal chemistry due to its potential biological activities and applications in drug design .
Preparation Methods
The synthesis of 2-(3,4-Dimethoxyphenyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with piperidine in the presence of a base such as sodium hydroxide or piperidine itself . The reaction typically takes place in an ethanol solvent under reflux conditions. The resulting product is then purified through crystallization or chromatography techniques .
Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, and multicomponent reactions . These methods are designed to be cost-effective and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
2-(3,4-Dimethoxyphenyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve halogenating agents or nucleophiles .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)piperidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperidine derivatives are known for their pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The compound is also used in the development of new drugs and therapeutic agents .
In the industrial sector, piperidine derivatives are employed in the production of agrochemicals, dyes, and polymers . Their versatility and reactivity make them valuable intermediates in various chemical processes .
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, and ion channels . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)piperidine can be compared with other similar compounds, such as 2-(3,4-Dimethoxyphenyl)pyridine and 2-(3,4-Dimethoxyphenyl)tetrahydropyridine . These compounds share the 3,4-dimethoxyphenyl group but differ in their core structures. The unique piperidine ring in this compound contributes to its distinct pharmacological profile and reactivity .
Properties
CAS No. |
383128-08-3 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)piperidine |
InChI |
InChI=1S/C13H19NO2/c1-15-12-7-6-10(9-13(12)16-2)11-5-3-4-8-14-11/h6-7,9,11,14H,3-5,8H2,1-2H3 |
InChI Key |
BMPMIILNGJEFHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCCN2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate](/img/structure/B13539388.png)


![1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13539401.png)




![N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13539430.png)
![2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride](/img/structure/B13539441.png)
